molecular formula C13H18BFO2 B15201841 2-(3-(Fluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-(Fluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B15201841
M. Wt: 236.09 g/mol
InChI Key: JIDCVQSWPPKZFD-UHFFFAOYSA-N
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Description

2-(3-(Fluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester characterized by a fluoromethyl (–CH2F) substituent at the meta position of the phenyl ring and a pinacol boronate core. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity in forming carbon-carbon bonds. The fluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry and materials science .

Properties

Molecular Formula

C13H18BFO2

Molecular Weight

236.09 g/mol

IUPAC Name

2-[3-(fluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H18BFO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-6-10(8-11)9-15/h5-8H,9H2,1-4H3

InChI Key

JIDCVQSWPPKZFD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CF

Origin of Product

United States

Preparation Methods

The synthesis of 2-(3-(Fluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(Fluoromethyl)phenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Chemical Reactions Analysis

2-(3-(Fluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(3-(Fluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boron reagent in various coupling reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of the fluoromethyl group can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Reactivity and Stability

The table below summarizes key analogues and their substituent-driven properties:

Compound Name Substituent (Position) Key Properties Synthesis Method (Yield) Applications/Notes References
2-(3-(Fluoromethyl)phenyl)-... (Target) –CH2F (meta) High lipophilicity; enhanced metabolic stability Miyaura borylation (Yield N/A) Pharmaceutical intermediates
2-(4-Iodophenyl)-... –I (para) Heavy atom effect; useful in radiolabeling Reported method (Yield N/A) Imaging probes
2-(3-Chloropent-4-en-1-yl)phenyl-... –Cl (allyl chain) Electrophilic allyl group; stereoselective coupling Pd-catalyzed cross-coupling (80% yield) Carbocycle formation
2-(4-Methoxyphenyl)-... –OCH3 (para) Electron-donating; moderate reactivity Flash chromatography (Yield N/A) Organic synthesis intermediates
2-(3-Methylsulfonylphenyl)-... –SO2CH3 (meta) Strong electron-withdrawing; stabilizes transition states Standard borylation (Yield N/A) Enzyme inhibition (e.g., USP7 inhibitor)
2-(3-Difluoromethoxyphenyl)-... –OCF2H (meta) Enhanced electronegativity; resistance to hydrolysis N/A Agrochemicals
2-(3-Fluorophenyl)-... –F (meta) Moderate electron-withdrawing; improves bioavailability Miyaura borylation (Yield N/A) Ret inhibitors (e.g., Selpercatinib)
Key Observations:
  • Electron-Withdrawing Groups (EWGs): Compounds with –SO2CH3 () or –CF2H () exhibit higher stability in aqueous conditions due to reduced electrophilicity at the boron center. These groups also enhance Suzuki coupling efficiency by polarizing the boron-carbon bond .
  • Electron-Donating Groups (EDGs): Methoxy (–OCH3) derivatives () show slower coupling kinetics but are less prone to protodeboronation, making them suitable for iterative syntheses .
  • Halogen Substituents: Iodo () and chloro () variants are pivotal in cross-coupling and cyclization reactions, though iodine’s steric bulk may reduce reaction rates .

Pharmacological Relevance

  • Target Compound: The fluoromethyl group increases blood-brain barrier penetration, making it relevant in CNS-targeted drug candidates (e.g., Crisaborole analogues) .
  • Methylsulfonyl Analogues (): Used as USP7 inhibitors in oncology due to their strong binding affinity .
  • Fluorophenyl Derivatives (): Key intermediates in RET kinase inhibitors like Selpercatinib, where fluorine enhances target selectivity .

Biological Activity

2-(3-(Fluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential applications in organic synthesis and medicinal chemistry. The unique structure of this compound allows for various biological activities, making it a subject of interest in pharmaceutical research.

  • IUPAC Name : this compound
  • Molecular Formula : C13H16BFO2
  • Molecular Weight : 232.08 g/mol
  • CAS Number : 1192548-05-2
  • SMILES Notation : B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(F)(F)F

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity :
    • Studies have indicated that compounds in the dioxaborolane class exhibit cytotoxic effects against various cancer cell lines. The presence of the fluoromethyl group enhances interaction with biological targets.
    • A notable study demonstrated that derivatives of dioxaborolanes showed significant inhibition of tumor growth in xenograft models .
  • Antimicrobial Properties :
    • Preliminary research suggests that this compound exhibits antimicrobial activity against certain bacterial strains. Its efficacy is attributed to the boron atom's ability to interfere with microbial metabolism.
    • In vitro tests have shown promising results against Gram-positive bacteria .
  • Neuroprotective Effects :
    • Emerging evidence points to neuroprotective properties associated with dioxaborolane compounds. These properties may be linked to their ability to modulate signaling pathways involved in neuronal survival and apoptosis .

Case Studies and Research Findings

StudyFindings
Study on Anticancer Activity In vitro assays revealed that the compound inhibited proliferation in MCF-7 breast cancer cells by inducing apoptosis through caspase activation .
Antimicrobial Testing The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
Neuroprotection Research In models of oxidative stress-induced neuronal damage, the compound reduced cell death by 40% compared to controls .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Cellular Uptake : The lipophilic nature due to fluoromethyl substitution enhances cellular membrane permeability.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer progression and microbial metabolism.
  • Reactive Oxygen Species (ROS) Modulation : The compound can modulate ROS levels within cells, contributing to its neuroprotective and anticancer effects.

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